molecular formula C25H31NO3 B12573493 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-

Cat. No.: B12573493
M. Wt: 393.5 g/mol
InChI Key: IEGNZUBIGZJCQT-WRALFONMSA-N
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Description

The compound 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)- is a spirocyclic heterocycle featuring a 1-oxa-7-azaspiro[4.5]decane core. Its structure includes:

  • A spiro[4.5]decane system (a six-membered oxa-ring fused to a five-membered aza-ring).
  • 3,6-diphenyl substituents on the spirocyclic core.
  • A 1,1-dimethylethyl ester group at the carboxylic acid position.
  • Three stereogenic centers (3R,5R,6S), which influence its conformational stability and biological interactions.

This compound is synthesized via multi-step protocols involving TFA-mediated deprotection and tert-butyl esterification, as demonstrated in spirocyclic scaffold syntheses . Its structural complexity and stereochemistry make it a valuable target for medicinal chemistry and materials science.

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C25H31NO3/c1-24(2,3)29-23(27)26-16-10-15-25(22(26)20-13-8-5-9-14-20)17-21(18-28-25)19-11-6-4-7-12-19/h4-9,11-14,21-22H,10,15-18H2,1-3H3/t21-,22-,25+/m0/s1

InChI Key

IEGNZUBIGZJCQT-WRALFONMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)C[C@@H](CO2)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

  • The spirocyclic core is synthesized by cyclization reactions involving precursors that contain both oxygen and nitrogen atoms.
  • Typical starting materials include azetidine derivatives or oxazolidine intermediates.
  • Cyclization is often promoted under controlled temperature and solvent conditions to favor the formation of the spiro ring system.

Introduction of Diphenyl Groups

  • Diphenyl substituents at the 3 and 6 positions are introduced via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions.
  • This step uses benzene or substituted benzene derivatives with Lewis acid catalysts (e.g., AlCl3) to attach phenyl groups selectively.

Carboxylation

  • The carboxylic acid group at the 7-position is introduced by carboxylation reactions, often involving carbon dioxide or other carboxylating agents.
  • This step is critical for enabling subsequent esterification.

Esterification

  • The final step is the esterification of the carboxylic acid with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
  • This reaction is typically acid-catalyzed or uses coupling agents to drive ester formation efficiently.
  • Industrial methods optimize reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Representative Industrial Preparation Method

A closely related spirocyclic ester, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , is synthesized via a three-step process that exemplifies the preparation of spirocyclic esters with similar structural motifs:

Step Reaction Description Conditions Yield
1 Reaction of 1-BOC-3-oxoylidene-azetidine with allyl bromide (or allyl Grignard reagent) in presence of zinc powder to form 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester Solvent: THF/water; Temp: 10–20 °C High (not specified)
2 Bromination of the allyl intermediate with liquid bromine to form tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate Solvent: dichloromethane; Temp: -30 to -10 °C; Time: 2 h 85%
3 Cyclization via reaction with potassium carbonate to yield tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Solvent: acetonitrile; Temp: 82 °C; Time: overnight (12–16 h) 80%

This method highlights:

  • Use of readily available and inexpensive starting materials.
  • Mild reaction conditions with good control over stereochemistry.
  • Efficient purification steps including extraction and drying.

This approach is adaptable for synthesizing related spirocyclic esters, including the target compound, by modifying substituents and reaction parameters accordingly.

Chemical Reaction Analysis

The compound’s preparation involves several key reaction types:

Reaction Type Purpose in Synthesis Typical Reagents/Conditions
Cyclization Formation of spirocyclic core Zinc powder, potassium carbonate, controlled temperature
Friedel-Crafts Alkylation Introduction of diphenyl groups Benzene derivatives, Lewis acid catalysts (AlCl3)
Carboxylation Introduction of carboxylic acid group CO2 or carboxylating agents
Esterification Formation of tert-butyl ester tert-Butyl alcohol, acid catalyst or coupling agents

Additional transformations such as oxidation, reduction, substitution, and hydrolysis may be applied for functional group modifications or intermediate preparation.

Summary Table of Preparation Parameters

Step Reaction Key Reagents Solvent Temperature Time Yield (%)
1 Cyclization to spiro core 1-BOC-3-oxoylidene-azetidine, allyl bromide, zinc powder THF/water 10–20 °C Variable High
2 Bromination Liquid bromine Dichloromethane -30 to -10 °C 2 h 85
3 Cyclization to spiro ester Potassium carbonate Acetonitrile 82 °C 12–16 h 80
4 Friedel-Crafts alkylation (diphenyl addition) Benzene, AlCl3 Organic solvent Controlled Variable Moderate to high
5 Esterification tert-Butyl alcohol, acid catalyst Organic solvent Mild heating Variable High

Research Findings and Optimization

  • The stereochemistry of the final product is controlled by the choice of starting materials and reaction conditions, ensuring the (3R,5R,6S) configuration.
  • Reaction conditions such as temperature, solvent choice, and reagent purity significantly affect yield and product purity.
  • Industrial scale-up focuses on cost-effective raw materials, simplified purification, and reproducibility.
  • Analytical techniques such as NMR, HRMS, and chromatography are used to confirm structure and purity at each step.

The preparation of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- involves a sophisticated multi-step synthetic route centered on spirocyclic core formation, diphenyl group introduction, carboxylation, and esterification. The process is well-documented in related spirocyclic ester syntheses, employing mild conditions, cost-effective reagents, and scalable methods. Optimization of reaction parameters ensures high yield, stereochemical fidelity, and purity, making this compound accessible for further research and pharmaceutical applications.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the oxygen atom in the spirocyclic ring is oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms in the spirocyclic ring is replaced by another functional group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. It is also used as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activity, including its ability to interact with biological targets such as enzymes and receptors. It has been investigated for its potential as a drug candidate for various diseases.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been studied for its potential therapeutic effects, including its ability to modulate biological pathways and targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3R,5R,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

The spirocyclic core distinguishes this compound from analogs. Key comparisons include:

Compound Name Spiro Core Substituents Stereochemistry Biological Activity
Target Compound 1-oxa-7-azaspiro[4.5]decane 3,6-diphenyl; 1,1-dimethylethyl ester (3R,5R,6S) Under investigation
Pseurotin A (1) 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Benzoyl; olefinic side chain (3R,5R,6S) Chitin synthase inhibition, neurite formation
Azaspirene (3) 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Modified side chain Not fully characterized Angiogenesis inhibition
tert-Butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate (26) 1-oxa-7-azaspiro[4.5]dec-2-ene tert-butyl ester; unsaturated bond Not specified Synthetic intermediate

Key Observations:

  • Ring Size and Saturation: The target compound’s [4.5] decane system contrasts with the smaller [4.4] nonane core in pseurotins and azaspirene. The latter also feature conjugated diketones (4,6-dione), enhancing electrophilicity and biological activity .
  • Stereochemical Complexity: Both the target compound and pseurotin A share the (3R,5R,6S) configuration, suggesting similar conformational preferences.

Biological Activity

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, commonly referred to as a spirocyclic compound, is a member of the class of compounds known for their diverse biological activities. This article explores the biological activity of this compound based on existing research and data.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1160246-89-8

The biological activity of spirocyclic compounds like 1-Oxa-7-azaspiro[4.5]decane derivatives often involves interactions with various biological targets including enzymes and receptors. The presence of the azaspiro structure may enhance binding affinity due to its unique spatial configuration.

Antimicrobial Activity

Research has indicated that several derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, Mannich bases derived from similar structures have shown promising antibacterial effects against various strains, suggesting that the spirocyclic framework may confer enhanced bioactivity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget Organisms
Mannich BasesModerate to HighE. coli, S. aureus
1-Oxa-7-azaspiro[4.5]decane DerivativesVariableVarious

Neuroprotective Effects

Studies have suggested that certain spirocyclic compounds can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This is particularly relevant for compounds targeting conditions like Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory potential of spirocyclic compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic efficacy in inflammatory diseases.

Study on Antimicrobial Effects

A study conducted by Hussein et al. (2015) synthesized various Mannich bases from azaspiro compounds and evaluated their antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibition against bacterial strains such as E. coli and S. aureus, highlighting the potential applications of these compounds in developing new antimicrobial agents.

Neuroprotective Research

In a study focusing on neuroprotection, researchers found that spirocyclic compounds could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS).

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